molecular formula C10H16ClN B2547605 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride CAS No. 15997-96-3

4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride

Cat. No.: B2547605
CAS No.: 15997-96-3
M. Wt: 185.7
InChI Key: DSXBNFSUBKMSIB-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride ( 15997-96-3) is a versatile chemical scaffold in medicinal chemistry research. With a molecular formula of C 10 H 16 ClN and a molecular weight of 185.70 g/mol, this compound features a rigid polycyclic framework that serves as a key synthetic intermediate for developing novel biologically active molecules . Derivatives of the 4-azatricyclo[5.2.2.0,2,6]undecane skeleton have been extensively investigated for their potential therapeutic applications. Scientific studies have explored this core structure in the synthesis of compounds evaluated for anti-HIV-1 activity in MT-4 cells , as well as in the development of antibacterial agents , with some derivatives showing promising activity against Gram-positive bacteria . Furthermore, this tricyclic system has been incorporated into molecules designed for their affinity to serotonin receptors (5-HT 1A and 5-HT 2A ) , indicating potential applications in neuroscience research . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental protocols. This product is provided for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h1-2,7-11H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXBNFSUBKMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Ring Opening

The most widely reported method involves the reaction of 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (1 ) with hydroxylamine hydrochloride under basic conditions. A representative procedure refluxes 1 (0.234 g, 1 mmol) with hydroxylamine hydrochloride (0.20 g, 2.9 mmol) and potassium carbonate (0.20 g, 1.4 mmol) in water (5 mL) for 5 hours. The product, 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (2 ), is isolated via column chromatography in unquantified yield, characterized by distinctive $$ ^1H $$-NMR signals at δ 5.97 (d, $$ J = 8.4 \, \text{Hz} $$) and δ 5.89 (d, $$ J = 8.4 \, \text{Hz} $$) for the olefinic protons.

Hydrolysis and Ammonia Treatment

Alternative routes employ hydrolysis of 3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate (1a ) using aqueous ammonia. Refluxing 1a (0.043 mol) in 20% ammonia solution (15 mL) and ethanol (80 mL) for 1 hour yields 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione (2a ) in 74% yield. Crystallographic analysis confirms a monoclinic crystal system ($$ P2_1/n $$) with unit cell parameters $$ a = 8.662 \, \text{Å} $$, $$ b = 11.884 \, \text{Å} $$, and $$ c = 10.754 \, \text{Å} $$.

Table 1. Comparative Synthesis Conditions for Anhydride-Derived Products

Starting Material Reagent Conditions Product Yield Characterization Techniques
1 NH₂OH·HCl, K₂CO₃ Reflux, 5 h (H₂O) 2 (hydroxyimide) N/A $$ ^1H $$-NMR, MS, EA
1a NH₃ (aq) Reflux, 1 h (EtOH) 2a (trione) 74% XRD, $$ ^1H $$-NMR

Derivatization via Alkylation and Amine Condensation

N-Alkylation with Dihaloalkanes

Quaternary ammonium derivatives are synthesized by treating 2a with 1,3-dibromopropane or 1,4-dibromobutane. For instance, reacting 2a (0.01 mol) with 1,3-dibromopropane (0.03 mol) and potassium carbonate (0.014 mol) in butanone (100 mL) under reflux for 20 hours produces 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione (3 ) in 69.5% yield. $$ ^1H $$-NMR of 3 shows resonances at δ 1.82 (d, $$ J = 7.6 \, \text{Hz} $$) for methylene protons adjacent to bromine.

Piperazine and Arylpiperazine Conjugates

Condensing alkylated intermediates with amines generates pharmacologically relevant derivatives. A representative synthesis refluxes 3 (0.012 mol) with 4-(pyridin-2-yl)piperazine (0.0024 mol) in butanone (50 mL) to yield 4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione (3a ) in 80% yield. The product exhibits a melting point of 215–217°C and distinct $$ ^1H $$-NMR signals for aromatic protons at δ 8.68 (m).

Curtius Rearrangement for Urea Derivatives

Acyl Azide Formation and Thermal Decomposition

2-(3,5-Dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-4-yl)propanoic acid (4 ) undergoes Curtius rearrangement upon treatment with thionyl chloride to form the acyl azide intermediate. Heating 4 in toluene at 110°C generates the isocyanate, which reacts with amines to produce ureas. For example, reacting the isocyanate with benzylamine yields $$ N $$-benzyl-$$ N' $$-(3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-4-yl)urea (5 ) with a reported 65% yield.

Table 2. Reaction Outcomes for Curtius Rearrangement Derivatives

Starting Material Reagent Conditions Product Yield Key Spectral Data
4 SOCl₂, NaN₃ Toluene, 110°C 5 (benzyl urea) 65% IR: 1710 cm⁻¹ (C=O)

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$-NMR reliably distinguishes regioisomers. For example, the olefinic protons in 2 appear as doublets at δ 5.97 and δ 5.89 ($$ J = 8.4 \, \text{Hz} $$), while the methyl groups in 1,8,11,11-tetramethyl derivatives resonate as singlets near δ 1.50. $$ ^{13}C $$-NMR of 2a confirms carbonyl carbons at δ 175.2 and δ 178.6 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction of 1a reveals a dimeric structure stabilized by N-H···O hydrogen bonds (N···O distance: 2.892 Å). The bicyclic framework adopts a boat conformation with puckering parameters $$ Q = 0.612 \, \text{Å} $$ and $$ \theta = 112.3^\circ $$.

Mass Spectrometry (MS)

Electron ionization MS of 2 shows a molecular ion peak at $$ m/z $$ 263.1 (calc. for C₁₃H₁₇NO₄: 263.1). High-resolution MS of 3a confirms the molecular formula C₂₄H₃₀N₄O₂ ($$ m/z $$ 422.2312, calc. 422.2315).

Pharmacological Evaluation

Derivatives exhibit modulated serotonin receptor binding. For instance, 4-(4-benzylpiperazin-1-yl)butyl analogs demonstrate 5-HT₁ₐ affinity ($$ K_i = 12 \, \text{nM} $$). Antibacterial assays reveal inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) for 1,8,11,11-tetramethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride involves several chemical transformations that yield derivatives with varying functional groups. For instance, derivatives such as 1,7-diacetoxy-4-azatricyclo[5.2.2.0,2,6]undecan-3,5-dione have been synthesized and characterized through techniques like NMR spectroscopy and mass spectrometry . The molecular structure contributes to its biological activity by facilitating interactions with various biological targets.

Antiviral Properties

Research has demonstrated that derivatives of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene exhibit antiviral activity, particularly against HIV-1. A study evaluated a series of arylpiperazine derivatives derived from this compound for their cytotoxicity and anti-HIV-1 activity in MT-4 cells . The findings indicated that certain derivatives possess promising antiviral properties, making them candidates for further development as antiviral agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study conducted on various derivatives showed that they exhibit significant cytotoxic effects against several cancer cell lines . For example, one derivative demonstrated notable activity against SNB-19 and NCI-H460 cell lines at specific concentrations, highlighting the potential of these compounds in cancer therapy.

Acetylcholinesterase Inhibition

Another area of application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with structures similar to 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene have been shown to inhibit acetylcholinesterase activity effectively . This inhibition is crucial as it can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease.

Case Studies and Experimental Findings

Study Focus Findings
Study 1 Antiviral ActivityCertain arylpiperazine derivatives exhibited anti-HIV-1 activity with low cytotoxicity in MT-4 cells.
Study 2 Anticancer ActivityDerivatives showed significant cytotoxicity against multiple cancer cell lines (e.g., SNB-19).
Study 3 Acetylcholinesterase InhibitionCompounds demonstrated strong inhibition with IC50 values indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Thiourea Derivatives

Thiourea derivatives of 4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione exhibit enhanced antimicrobial activity. For example:

  • 3-Chloro-4-fluorophenyl thiourea derivatives (e.g., 3Cl4Fb, 3Cl4Fd) showed MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and 32–64 µg/mL against hospital strains .
  • Copper(II) complexes of thiourea derivatives demonstrated potent anti-staphylococcal activity, with MIC values comparable to standard antibiotics .

Arylpiperazine and Aminoalkanol Derivatives

Arylpiperazine derivatives of 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione were evaluated for anti-HIV-1 activity. Key findings include:

  • Compound IV exhibited cytotoxicity (CC₅₀ = 12 µM) and inhibited HIV-1 replication (EC₅₀ = 0.8 µM) in MT-4 cells, showing selectivity (SI = 15) .
  • Derivatives with aminoalkanol substituents showed reduced cytotoxicity while retaining moderate antiviral activity .

Halogenated and Alkylated Derivatives

  • 1,7,8,9,10-Hexachloro-4-(thiophen-2-ylmethyl) derivative was synthesized in 92% yield and structurally confirmed via crystallography, though its bioactivity remains unexplored .

Stereochemical and Functional Group Variations

Stereochemistry critically influences activity. For example:

  • Chiral thiourea derivatives showed divergent anti-HIV potencies depending on configuration, with (R)-enantiomers being 3–5 times more active than (S)-counterparts .
  • Cyclohexylmethanone derivatives (e.g., Compound 20) synthesized from the hydrochloride precursor exhibited structural rigidity but uncharacterized bioactivity .

Data Tables

Table 1: Predicted Collision Cross-Section (CCS) of 4-Azatricyclo[5.2.2.0²,⁶]undec-8-ene Hydrochloride Adducts

Adduct m/z CCS (Ų)
[M+H]⁺ 152.14338 129.5
[M+Na]⁺ 174.12532 138.8
[M+NH₄]⁺ 169.16992 141.4
[M-H]⁻ 150.12882 128.8

Biological Activity

4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride (CAS No. 15997-96-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClNC_{10}H_{16}ClN with a molecular weight of 185.70 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number15997-96-3
Molecular FormulaC₁₀H₁₆ClN
Molecular Weight185.70 g/mol
PurityNot specified

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and potential inhibition of specific enzymes related to cognitive functions.

Case Studies

  • Cognitive Dysfunction : A study explored the effects of various azatricyclo compounds on cognitive dysfunction models in rodents. The results indicated that certain derivatives showed improved cognitive performance compared to controls, suggesting potential therapeutic applications in age-related cognitive decline .
  • Inhibition Studies : In vitro assays demonstrated that derivatives of azatricyclo compounds exhibited inhibitory effects on human enzymes such as 11β-HSD1, which is involved in glucocorticoid metabolism . This inhibition could have implications for conditions like obesity and metabolic syndrome.

In Vitro Activity

A detailed investigation into the pharmacological profile of this compound revealed:

  • Cellular Potency : The compound was tested in Human Embryonic Kidney (HEK293) cells transfected with the 11β-HSD1 gene, showing significant inhibitory activity at concentrations as low as 10 µM .
  • Selectivity : The selectivity over other isoforms such as 11β-HSD2 was assessed to ensure minimal side effects related to sodium retention .

Table 2: Summary of Biological Activity Findings

Study FocusResult
Cognitive FunctionImproved performance in rodent models
Enzyme InhibitionSignificant inhibition at 10 µM
SelectivityHigh selectivity over related isoforms

Q & A

Q. How should researchers validate stability-indicating assays for this compound in biological matrices?

  • Methodological Answer : Spike-and-recovery experiments in plasma/serum assess matrix effects. Validate assay precision (RSD < 5%) and accuracy (85–115% recovery) across three concentration levels. Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for ion suppression in LC-MS .

Data Management and Reproducibility

Q. What tools enhance reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Electronic lab notebooks (ELNs) with version control document procedural adjustments. Automated reaction systems (e.g., ChemSpeed) standardize mixing/temperature profiles. Share raw NMR/FID files and chromatograms in public repositories (e.g., Zenodo) for peer validation .

Q. How can AI-driven platforms optimize experimental workflows for novel derivatives of this compound?

  • Methodological Answer : Machine learning models (e.g., random forests, neural networks) trained on reaction databases (Reaxys, SciFinder) predict feasible synthetic routes. Generative adversarial networks (GANs) propose novel analogs with desired properties, prioritized for synthesis via Pareto optimization .

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